

Strategic Development of Aminopyrazole Analogues: From Synthesis to Biological Validation

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Compound of Interest

Compound Name:	5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine
CAS No.:	1030618-74-6
Cat. No.:	B1306569

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Introduction & Rationale

Subject: 5-(2-methoxyphenyl)-4-methyl-2H-pyrazol-3-ylamine Chemical Class: 3-Aminopyrazole (5-aminopyrazole tautomer) Primary Application: Kinase Inhibition (ATP-competitive)

The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Encorafenib). The specific analogue, 5-(2-methoxyphenyl)-4-methyl-2H-pyrazol-3-ylamine, represents a minimal "hinge-binding" fragment.

Mechanistic Basis

In the context of kinase inhibition, this molecule functions as a Type I ATP-competitive inhibitor.

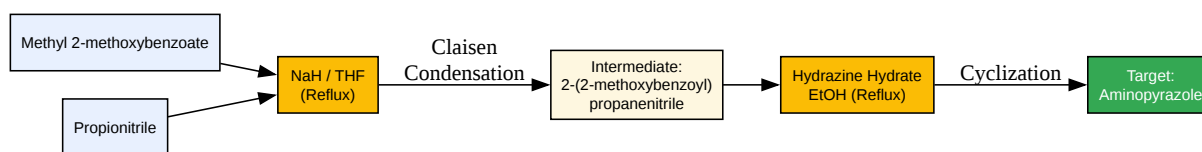
[1]

- **Hinge Binding:** The pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form a bidentate hydrogen bond network with the kinase hinge region (typically the backbone carbonyl and amide NH of residues like Glu or Ala).
- **Gatekeeper Interaction:** The C4-methyl group is positioned to interact with the "gatekeeper" residue. Its small size allows binding to kinases with smaller gatekeepers (e.g., Threonine) while potentially clashing with bulky ones (e.g., Methionine), offering a selectivity filter.
- **Selectivity Vector:** The 2-methoxyphenyl ring occupies the hydrophobic pocket adjacent to the ATP binding site. The ortho-methoxy group introduces a steric twist, forcing the phenyl ring out of coplanarity, which is critical for inducing isoform selectivity (e.g., distinguishing JNK3 from JNK1).

Synthetic Strategy & Protocols

The synthesis is designed for modularity, allowing rapid generation of analogues (SAR exploration). We utilize a convergent approach: Claisen-type condensation followed by Knorr Pyrazole Cyclization.

Workflow Visualization



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Caption: Convergent synthetic route for 3-amino-4-methyl-5-arylpyrazoles.

Protocol A: Synthesis of -Ketonitrile Precursor

Objective: Synthesis of 2-(2-methoxybenzoyl)propanenitrile. Rationale: Direct condensation of the ester with propionitrile introduces the C4-methyl group and the nitrile handle in a single step.

Materials:

- Methyl 2-methoxybenzoate (1.0 eq)
- Propionitrile (1.2 eq)
- Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)
- Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

- **Activation:** In a flame-dried round-bottom flask under Argon, wash NaH with dry hexane (3x) to remove mineral oil. Suspend NaH in anhydrous THF.
- **Deprotonation:** Heat the propionitrile/THF solution to 60°C.
- **Addition:** Add Methyl 2-methoxybenzoate dropwise over 30 minutes.
- **Reflux:** Heat the mixture to reflux (approx. 70-75°C) for 4-6 hours. Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The ester spot should disappear.
- **Workup:** Cool to 0°C. Quench carefully with ice-water. Acidify with 1N HCl to pH 3-4 to precipitate the enol/keto form.
- **Extraction:** Extract with Ethyl Acetate (3x). Dry over _____, filter, and concentrate.
- **Purification:** Flash chromatography (Silica gel, 0-20% EtOAc in Hexane).

Protocol B: Pyrazole Cyclization

Objective: Formation of the aminopyrazole ring.^{[2][3]} **Rationale:** Hydrazine acts as a dinucleophile. The first attack occurs at the ketone (forming a hydrazone), followed by intramolecular attack on the nitrile to close the ring and generate the amine.

Materials:

- -Ketonitrile intermediate (from Protocol A)[4]

- Hydrazine Hydrate (N

H

H

O) (2.0 eq)

- Absolute Ethanol[5][6]

Step-by-Step Procedure:

- Solvation: Dissolve the

-ketonitrile in absolute ethanol (0.5 M concentration).

- Cyclization: Add Hydrazine Hydrate dropwise at room temperature.

- Reaction: Heat to reflux (78°C) for 8-12 hours.

- Observation: The reaction often turns from yellow to colorless or pale yellow.

- Precipitation: Concentrate the solvent to 20% volume under reduced pressure. Cool to 4°C overnight.

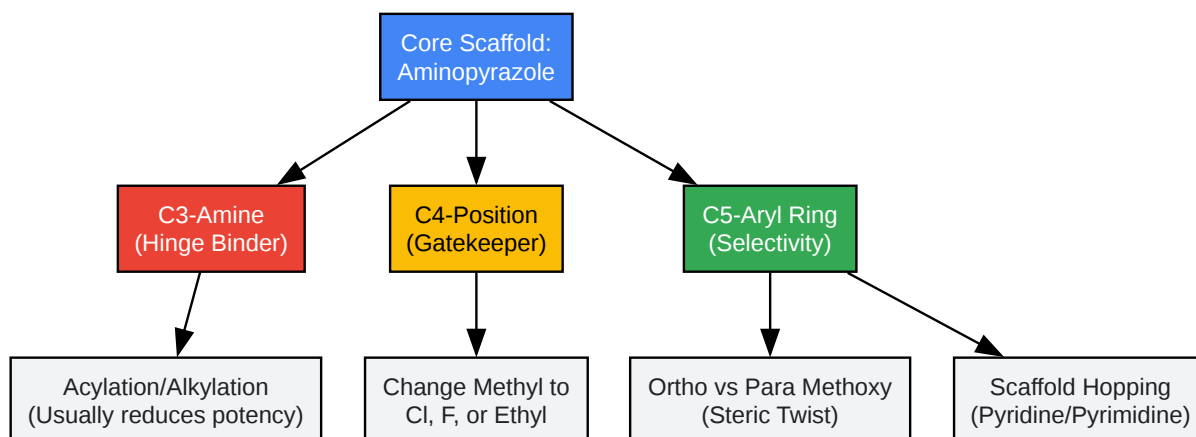
- Isolation: Filter the resulting precipitate. Wash with cold diethyl ether to remove unreacted hydrazine.

- Recrystallization: If necessary, recrystallize from EtOH/Water.

SAR Strategy & Analogue Design

To optimize this lead, we must explore the chemical space around the core scaffold. The following decision tree outlines the logical modifications.

SAR Logic Diagram



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Caption: Structure-Activity Relationship (SAR) decision tree for optimization.

Key Design Considerations

Region	Modification	Expected Biological Effect
C3-Amine	Acylation (Amide)	Loss of Activity. The free amine is a critical H-bond donor. Converting it to an amide removes this interaction and introduces steric clash with the kinase hinge.
C4-Methyl	Ethyl / Isopropyl	Selectivity Probe. Increasing bulk here tests the size of the "gatekeeper" pocket. Useful for gaining selectivity over kinases with small gatekeepers (e.g., CDK2).
C5-Aryl	2-OMe 4-OMe	Conformational Change. The 2-OMe forces the ring out of plane (atropisomerism potential). Moving to 4-OMe flattens the molecule, potentially increasing promiscuity.
N1-H	Methylation	Mode Switching. Alkylating the ring nitrogen (N1) locks the tautomer and changes the H-bond acceptor vector. This often drastically alters the kinase selectivity profile.

Biological Validation Protocols

Protocol C: Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine IC

values against target kinases (e.g., JNK3, CDK2). Principle: Measures ADP generation (conversion of ATP) by the kinase reaction.

Reagents:

- Recombinant Kinase (e.g., JNK3)
- Substrate peptide (e.g., ATF2)
- Ultrapure ATP
- ADP-Glo™ Reagent (Promega)

Procedure:

- Compound Prep: Prepare 3x serial dilutions of the aminopyrazole analogue in DMSO (10 concentrations).
- Reaction Mix: In a 384-well white plate, add:
 - 2
L Kinase buffer
 - 1
L Compound
 - 2
L Substrate/ATP mix
- Incubation: Incubate at Room Temp for 60 minutes.
- Termination: Add 5
L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.
- Detection: Add 10
L Kinase Detection Reagent (converts ADP to ATP
Luciferase light). Incubate 30 mins.

- Read: Measure Luminescence on a plate reader (e.g., EnVision).
- Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC

Validation Criteria:

- Z-factor > 0.5.
- Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC

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